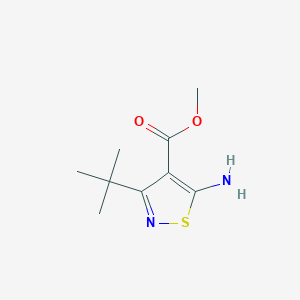

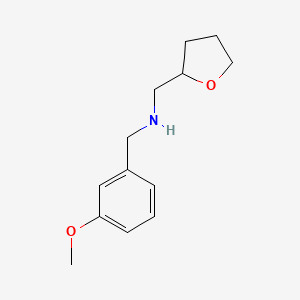

![molecular formula C16H17N3O B2776547 2-[3-(Hydroxymethyl)piperidin-1-yl]quinoline-4-carbonitrile CAS No. 1498592-04-3](/img/structure/B2776547.png)

2-[3-(Hydroxymethyl)piperidin-1-yl]quinoline-4-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-[3-(Hydroxymethyl)piperidin-1-yl]quinoline-4-carbonitrile” is a compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine derivatives, such as “2-[3-(Hydroxymethyl)piperidin-1-yl]quinoline-4-carbonitrile”, has been a topic of interest in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Various methods of piperidine synthesis have been reviewed in the literature .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular structure of “2-[3-(Hydroxymethyl)piperidin-1-yl]quinoline-4-carbonitrile” would include this piperidine ring, along with a quinoline ring and a hydroxymethyl group.Chemical Reactions Analysis

The chemical reactions involving piperidine derivatives can be quite complex, involving intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions can include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Wissenschaftliche Forschungsanwendungen

Fluorescence Probes for DNA Detection

A novel synthesis of benzimidazo[1,2-a]quinolines, substituted with piperidine, pyrrolidine, and piperazine nuclei, has been accomplished using an uncatalyzed amination protocol under microwave heating. These compounds exhibit spectroscopic properties that offer potential applications as DNA-specific fluorescent probes, showcasing significantly enhanced fluorescence emission intensity in the presence of ct-DNA, suggesting their utility in biological labeling and detection (Perin et al., 2011).

Anticancer Activities

Quinoline derivatives have shown promising results in the induction of apoptosis and cell cycle arrest in cancer cells. A set of pyranoquinoline derivatives prepared via microwave irradiation exhibited potent cytotoxic effects against various human cancer cell lines, inducing cell cycle arrest at the G2/M phases and triggering apoptosis (Fouda et al., 2019). Additionally, pyrano[3, 2-c]chromene derivatives synthesized through a one-pot three-component condensation reaction showed excellent antitumor activity against breast, colon, and liver cancer cell lines, with compounds inducing cell cycle arrest and apoptosis (El-Agrody et al., 2020).

Corrosion Inhibition

Quinoline derivatives have also been explored for their corrosion inhibition capabilities. A computational study on novel quinoline derivatives against the corrosion of iron using quantum chemical and molecular dynamics simulation approaches revealed significant inhibition efficiencies, which are in good agreement with experimental results, demonstrating their potential as corrosion inhibitors (Erdoğan et al., 2017). Another study on the corrosion mitigation effect of quinoline derivatives on mild steel in acidic medium confirmed their high inhibition efficiency, further supported by electrochemical measurements and surface analysis techniques (Singh et al., 2016).

Green Corrosion Inhibitors

Quinoline derivatives have been identified as potential green corrosion inhibitors for metals in acidic mediums. Investigations using electrochemical techniques have shown that these derivatives act as cathodic inhibitors, significantly enhancing corrosion protection efficiency (Douche et al., 2020).

Zukünftige Richtungen

The future directions in the research and development of piperidine derivatives like “2-[3-(Hydroxymethyl)piperidin-1-yl]quinoline-4-carbonitrile” could involve the discovery and biological evaluation of potential drugs containing the piperidine moiety . This could help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

Eigenschaften

IUPAC Name |

2-[3-(hydroxymethyl)piperidin-1-yl]quinoline-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O/c17-9-13-8-16(18-15-6-2-1-5-14(13)15)19-7-3-4-12(10-19)11-20/h1-2,5-6,8,12,20H,3-4,7,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBLGYCPHFYNKSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC3=CC=CC=C3C(=C2)C#N)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

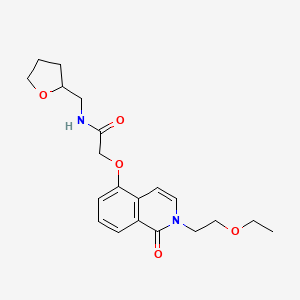

![2-mercapto-3-(2-phenylethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2776469.png)

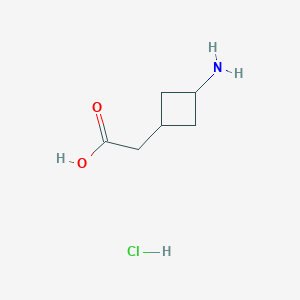

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2776470.png)

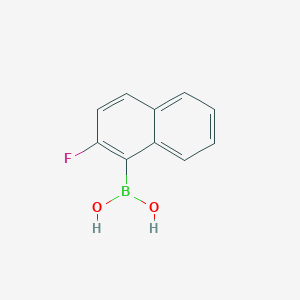

![2-ethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide](/img/structure/B2776472.png)

![2-(3-bromophenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2776476.png)

![2-(3,4-dimethylphenyl)-5-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2776478.png)

![3-(4-bromophenyl)-2-((2-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2776485.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(trifluoromethoxy)benzamide](/img/structure/B2776486.png)

![3-amino-N-cyclopropyl-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2776487.png)